molecular formula C12H12N2O3 B101264 Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16878-14-1

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B101264
CAS No.: 16878-14-1
M. Wt: 232.23 g/mol
InChI Key: ZXNPJNYRDHFJBV-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol This compound is known for its unique structure, which combines a pyrido[1,2-a]pyrimidine core with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, followed by cyclization to form the pyrido[1,2-a]pyrimidine ring system . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound’s molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 206.20 g/mol. Its structure features a pyrido[1,2-a]pyrimidine framework, which is characterized by a bicyclic arrangement that includes both pyridine and pyrimidine rings. The presence of an ethyl ester group at the 3-position enhances its solubility and reactivity compared to other derivatives in the same family.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways linked to apoptosis and cell proliferation.

Anticancer Activity

Research indicates that this compound has significant anticancer properties . In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. For instance:

  • Cell Lines Tested : U87MG (glioma), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , demonstrating effectiveness against a range of bacterial strains. Key findings include:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 25 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerU87MG5
AnticancerMCF710
AnticancerA54915
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli20
AntimicrobialPseudomonas aeruginosa25

Case Studies

  • Study on Glioma Cells :
    • Researchers evaluated the effects of this compound on U87MG glioma cells.
    • Results indicated significant induction of apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.
  • Antimicrobial Efficacy :
    • A series of experiments assessed the compound's antimicrobial properties against clinical isolates.
    • The results demonstrated that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain cases.

Properties

IUPAC Name

ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNPJNYRDHFJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347471
Record name Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16878-14-1
Record name Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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